![molecular formula C4H8N4 B1362514 1,3-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 51108-32-8](/img/structure/B1362514.png)
1,3-dimethyl-1H-1,2,4-triazol-5-amine
Overview
Description
“1,3-dimethyl-1H-1,2,4-triazol-5-amine” is a compound with the CAS Number: 51108-32-8 and a molecular weight of 112.13 . It is a solid at room temperature . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .
Molecular Structure Analysis
The 1,2,4-triazole ring acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .
Chemical Reactions Analysis
Triazoles are the most stable compounds and are difficult to cleave . They have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Scientific Research Applications
Drug Discovery
The triazole ring, a core structure in 1,3-dimethyl-1H-1,2,4-triazol-5-amine , is prevalent in medicinal chemistry due to its resemblance to the amide bond, offering high chemical stability and the ability to form hydrogen bonds . This compound has been utilized in the development of various drugs, including anticonvulsants, antibiotics, anticancer agents, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, 1,3-dimethyl-1H-1,2,4-triazol-5-amine serves as a versatile building block. Its stability under both acidic and basic conditions makes it an excellent candidate for constructing complex molecules through reactions such as click chemistry .
Polymer Chemistry
The triazole moiety is instrumental in polymer chemistry, where it can be used to create polymers with specific properties, such as increased thermal stability or novel functionalities. The incorporation of triazole units into polymers can enhance their application scope in various industries .
Supramolecular Chemistry
Due to its strong dipole moment and ability to participate in hydrogen bonding, 1,3-dimethyl-1H-1,2,4-triazol-5-amine is significant in supramolecular chemistry. It can be used to design molecules that form complex structures with specific behaviors .
Bioconjugation and Chemical Biology
In bioconjugation, this compound can be used to attach various biomolecules to one another or to surfaces, which is crucial in the development of biosensors and diagnostic tools. In chemical biology, it can help in understanding biological processes at the molecular level .
Fluorescent Imaging and Materials Science
The triazole ring can be part of fluorescent probes used in imaging techniques, which are essential for studying biological systems. Additionally, its unique properties make 1,3-dimethyl-1H-1,2,4-triazol-5-amine a valuable component in the development of new materials with potential applications in electronics and nanotechnology .
Mechanism of Action
Target of Action
It is known that triazole derivatives, which include 1,3-dimethyl-1h-1,2,4-triazol-5-amine, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Triazole derivatives are known for their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .
Biochemical Pathways
It is known that triazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that triazole derivatives can have a broad range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
It is known that the biological activities of triazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
properties
IUPAC Name |
2,5-dimethyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-6-4(5)8(2)7-3/h1-2H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSJKEGYOGBWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308670 | |
Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-1,2,4-triazol-5-amine | |
CAS RN |
51108-32-8 | |
Record name | 51108-32-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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